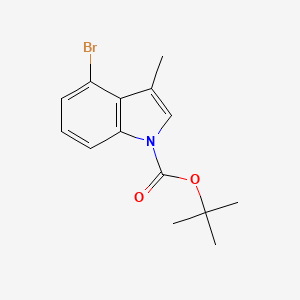

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate

説明

Tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Indole derivatives, in general, are known to interact with a variety of biological targets, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities .

生化学分析

Biochemical Properties

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory effects on enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of This compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The temporal effects of this compound on cellular function may also depend on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, indole derivatives have been shown to accumulate in the mitochondria, where they can exert their effects on mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of This compound is an important factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking.

生物活性

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C13H14BrNO2

- Molecular Weight : 296.16 g/mol

- IUPAC Name : this compound

The indole framework is significant for its diverse biological activities, particularly in drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Some studies have shown that indole derivatives can possess antibacterial properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The indole structure is often associated with anticancer activity. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies typically employ assays like MTT to assess cell viability .

- Enzyme Inhibition : Indoles are known to inhibit various enzymes, including kinases and phosphatases. The biological evaluation of related compounds has shown promising inhibitory effects against GSK-3β, a target in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR of indole derivatives indicates that modifications at various positions on the indole ring can significantly affect their biological activity. For example:

- Bromination : The presence of a bromine atom at the 4-position enhances the compound's potency against specific targets by increasing lipophilicity and potentially improving binding affinity.

- Alkyl Substituents : The tert-butyl group at the carboxylate position contributes to the overall stability and solubility of the compound, which is crucial for its bioavailability .

Case Studies

Several studies have investigated the biological activity of similar indole derivatives:

- Antibacterial Study : A study evaluated a series of indole derivatives, including brominated variants, showing a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against MRSA . This suggests that modifications like bromination can enhance antimicrobial efficacy.

- Cytotoxicity Assessment : In vitro studies on related compounds demonstrated minimal cytotoxic effects at concentrations up to 10 µM across various cancer cell lines, indicating a favorable therapeutic window .

- Inhibition of GSK-3β : Research on pyridoindoles revealed that specific structural modifications led to improved potency against GSK-3β while maintaining metabolic stability, highlighting the importance of careful design in drug development .

Data Tables

Below is a summary table of key findings related to the biological activity of this compound and its analogs.

化学反応の分析

Substitution Reactions

The bromine atom at position 4 of the indole ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Mechanistic Insight :

-

The electron-withdrawing effect of the ester group activates the bromine for substitution.

-

Steric hindrance from the 3-methyl group directs substitution to position 4 .

Coupling Reactions via Halogen Exchange

The bromine atom participates in halogen-exchange reactions to enable further functionalization.

| Reaction | Conditions | Outcome | Application |

|---|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 80°C | 4-Borylated indole | Intermediate for iterative cross-coupling. |

| Iodination | CuI, NMP, 120°C | 4-Iodo-3-methylindole | Facilitates Stille couplings. |

Research Note :

Borylation proceeds with >90% conversion under mild conditions, making it a key step for synthesizing polyfunctional indoles.

Hydrolysis of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (4M in dioxane), 25°C, 12 h → 4-Bromo-3-methyl-1H-indole (Quantitative).

-

Basic Hydrolysis : NaOH (2M), MeOH/H₂O, reflux → Carboxylic acid derivative (Requires harsher conditions).

Stability : The Boc group remains intact during cross-coupling reactions but is labile in strong acids .

Functionalization of the Methyl Group

The 3-methyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | Carboxylic acid | 4-Bromo-3-carboxyindole | 40% |

| SeO₂, AcOH, reflux | Aldehyde | 4-Bromo-3-formylindole | 55% |

Limitation : Over-oxidation is common, necessitating controlled conditions.

Ring-Opening and Rearrangement Reactions

Under strong bases (e.g., LDA, THF, -78°C), the indole ring undergoes deprotonation at N–H, enabling alkylation or cyclization .

Example :

Photochemical Reactions

UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition at the indole C2–C3 bond, forming cyclobutane-fused products .

Key Research Findings

-

Suzuki-Miyaura Optimization : Use of Pd-XPhos catalysts increases yields to >80% for sterically hindered boronic acids.

-

Chemoselectivity : Bromine reacts preferentially over the methyl group in cross-couplings, confirmed by DFT calculations.

-

Industrial Applications : Scaled-up borylation reactions achieve 90% efficiency in flow reactors.

特性

IUPAC Name |

tert-butyl 4-bromo-3-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)11-7-5-6-10(15)12(9)11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJVUWSGWQYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。